molecular formula C17H20ClN5O2 B2879247 7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 510717-33-6

7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2879247
M. Wt: 361.83
InChI Key: XJFAEKIBCDUFJU-UHFFFAOYSA-N
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Description

The compound “7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . This class of compounds has been explored for their antitubercular properties . The most potent derivative in this series was found to be N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, with the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .


Molecular Structure Analysis

The structure of these compounds involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The most potent derivative in this series, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was found to have a MIC 90 value of 0.488 µM .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, with the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolism and Excretion Dynamics : A study on the metabolism and excretion of 6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine, an HSP90 inhibitor which shares a structural resemblance with the compound , was conducted in rats and dogs. The study revealed that the compound was extensively metabolized and primarily excreted via feces/bile. The metabolic processes involved hydroxylation, O-demethylation, and glutathione conjugation, with significant implications for its pharmacokinetics in humans (Xu et al., 2013).

Diagnostic Applications

  • Imaging Studies : Research involving N,N-dimethyl-2-(2-amino-4-methoxyphenylthio)benzylamine (DAPP) and N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine (DASB), compounds related to the query compound, utilized in positron emission tomography (PET) imaging to investigate the serotonin transporter in the human brain. These studies provide a framework for using chemically similar compounds in diagnostic imaging to study neurological conditions and receptor dynamics (Houle et al., 2000).

Therapeutic Research

  • Leukemia Treatment : A study explored the efficacy of 2-chlorodeoxyadenosine, a compound with structural similarities to the query compound, in treating hairy-cell leukemia. Patients treated with this compound experienced significant remissions, indicating the potential therapeutic applications of similar purine nucleoside analogs in treating low-grade malignant disorders of lymphoid tissue (Piro et al., 1990).

Environmental and Exposure Research

  • Exposure Assessment in Pregnancy : The exposure of pregnant women to various environmental phenols, including compounds related to the query compound, was assessed in a pilot study of the National Children's Study. The study aimed to understand the exposure levels of these chemicals in pregnant women and their potential health impacts, highlighting the importance of monitoring exposure to such compounds in vulnerable populations (Mortensen et al., 2014).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFAEKIBCDUFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

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